2-Amino-6-cyanopyrazine

描述

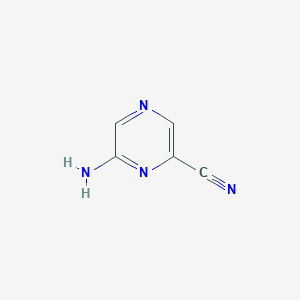

2-Amino-6-cyanopyrazine is an organic compound with the molecular formula C5H4N4 It is a derivative of pyrazine, characterized by the presence of an amino group at the second position and a cyano group at the sixth position on the pyrazine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-cyanopyrazine typically involves the reaction of pyrazine-2-carboxamide with hydrogen peroxide in the presence of glacial acetic acid. The reaction mixture is heated at approximately 55°C for about 35 hours, followed by cooling and filtration to obtain pyrazine-2-carboxamide 4-oxide. This intermediate is then treated with phosphorus oxychloride in dimethylformamide to yield 2-chloro-6-cyanopyrazine. Finally, the chlorocyanopyrazine is reacted with anhydrous ammonia in dimethyl sulfoxide to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.

化学反应分析

Types of Reactions: 2-Amino-6-cyanopyrazine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Anhydrous ammonia, dimethyl sulfoxide.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazines depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-6-cyanopyrazine serves as an important intermediate in the synthesis of various pyrazine derivatives. These derivatives are crucial for developing more complex organic molecules used in pharmaceuticals and agrochemicals. The compound's reactivity allows for the formation of diverse chemical structures through various synthetic pathways, including cyclization reactions and functional group modifications.

| Application | Details |

|---|---|

| Intermediate for synthesis | Used to create complex pyrazine derivatives |

| Reaction types | Cyclization, functional group modifications |

Biological Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, one study demonstrated that certain derivatives showed cytotoxicity against breast cancer cell lines, surpassing the efficacy of established chemotherapeutic agents like Doxorubicin. Compound 3 from this series exhibited an IC50 value of 1.81 μM against MDA-MB-231 cells, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that various derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infectious diseases. For example, specific derivatives demonstrated comparable or superior activity to conventional antibiotics against both Gram-positive and Gram-negative bacteria .

| Biological Activity | Compound | IC50 (μM) | Target Cell Line |

|---|---|---|---|

| Antitumor | Compound 3 | 1.81 | MDA-MB-231 |

| Antibacterial | Various | Varies | E. coli, P. aeruginosa |

Medicinal Applications

Therapeutic Potential

The therapeutic potential of this compound extends to its use as a precursor for developing new drugs targeting various diseases, including cancer and infectious diseases. The mechanism of action often involves the inhibition of specific enzymes or receptors critical to disease progression. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases, which play a vital role in regulating the cell cycle .

Material Science Applications

Fluorescent Sensors

Recent studies have explored the use of this compound derivatives as fluorescent sensors for biological imaging and environmental monitoring. The fluorescence properties can be tuned by modifying the solvent environment or substituents on the molecule, making these compounds versatile tools in photophysical applications .

| Material Application | Details |

|---|---|

| Fluorescent sensors | Used for biological imaging and environmental monitoring |

| Tuning fluorescence | Achieved through solvent modification and structural changes |

Case Studies

-

Antitumor Activity Study

A study published in MDPI reported on the synthesis and cytotoxicity of several derivatives of this compound against breast cancer cell lines. The results indicated that these compounds could serve as effective alternatives to existing chemotherapeutics due to their potent cytotoxic effects . -

Antimicrobial Efficacy Research

Another significant study focused on synthesizing various this compound derivatives and evaluating their antimicrobial properties against multiple pathogens. The findings highlighted the potential of these compounds in developing new antimicrobial therapies .

作用机制

The mechanism of action of 2-Amino-6-cyanopyrazine and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation. The exact pathways and molecular targets may vary depending on the specific derivative and its application.

相似化合物的比较

- 2-Amino-6-chloropyrazine

- 2-Amino-3-cyanopyrazine

- 2-Amino-5-cyanopyrazine

Comparison: 2-Amino-6-cyanopyrazine is unique due to the specific positioning of the amino and cyano groups on the pyrazine ring. This positioning influences its reactivity and the types of derivatives that can be synthesized.

生物活性

2-Amino-6-cyanopyrazine is a heterocyclic compound with significant biological activity, particularly in pharmaceutical applications. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic uses based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves various methods, often utilizing reactions that introduce the amino and cyano groups onto the pyrazine ring. The structural characteristics of this compound contribute to its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit notable antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, displaying inhibition zones comparable to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | E. coli | 25 | 15.6 |

| Derivative A | S. aureus | 24 | 12.5 |

| Derivative B | Pseudomonas aeruginosa | 22 | 18.0 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). For example, one derivative demonstrated an IC50 value of 1.81 µM against MDA-MB-231 cells, indicating a potency greater than that of Doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative C | MDA-MB-231 | 1.81 |

| Doxorubicin | MDA-MB-231 | 3.18 |

| Derivative D | MCF-7 | 2.85 |

The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For instance, some studies have highlighted its role as a weak competitive inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, making it a candidate for further development as an antibacterial agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be significantly influenced by structural modifications. Substituents on the pyrazine ring can enhance or diminish biological efficacy:

- Substitution Effects : Adding different functional groups at various positions on the pyrazine ring can lead to improved potency against specific targets.

- Ring Modifications : Altering the heterocyclic structure may affect solubility and bioavailability, impacting overall therapeutic potential.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of synthesized derivatives exhibited broad-spectrum antimicrobial activity with significant inhibition against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In vitro assays revealed that certain analogs not only inhibited cancer cell proliferation but also induced apoptosis in targeted cells, suggesting a dual mechanism of action.

- Computational Studies : Molecular docking studies have elucidated binding affinities and interactions with target proteins, reinforcing experimental findings regarding the compound's efficacy.

属性

IUPAC Name |

6-aminopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZVCPCJIMIEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608803 | |

| Record name | 6-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-39-3 | |

| Record name | 6-Amino-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。